molecular formula C18H17BrClN3O2 B4341386 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-chlorobenzyl)-2-furamide

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-chlorobenzyl)-2-furamide

Cat. No.: B4341386
M. Wt: 422.7 g/mol
InChI Key: JTNOYQSVXSRZCZ-UHFFFAOYSA-N
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Description

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-chlorobenzyl)-2-furamide is a complex organic compound that features a pyrazole ring, a furamide group, and various substituents including bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-chlorobenzyl)-2-furamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the bromine and methyl groups. The furamide group is then attached through a series of condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactors where the reactions are carefully controlled to ensure consistency and quality. The use of automated systems for monitoring and adjusting reaction parameters would be essential to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-chlorobenzyl)-2-furamide can undergo various chemical reactions including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms like bromine and chlorine can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent choice, and reaction time are tailored to achieve the desired transformation efficiently.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new alkyl or aryl group.

Scientific Research Applications

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-chlorobenzyl)-2-furamide has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies to understand the interaction of pyrazole derivatives with biological systems.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-chlorobenzyl)-2-furamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The presence of halogen atoms can enhance binding affinity through halogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-bromobenzyl)-2-furamide
  • 5-[(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-iodobenzyl)-2-furamide

Uniqueness

Compared to similar compounds, 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-chlorobenzyl)-2-furamide may exhibit unique properties such as higher binding affinity or different reactivity due to the specific arrangement of its substituents. The presence of both bromine and chlorine atoms can influence its chemical behavior and biological activity in distinct ways.

Properties

IUPAC Name

5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-[(2-chlorophenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrClN3O2/c1-11-17(19)12(2)23(22-11)10-14-7-8-16(25-14)18(24)21-9-13-5-3-4-6-15(13)20/h3-8H,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNOYQSVXSRZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NCC3=CC=CC=C3Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-chlorobenzyl)-2-furamide
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5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-chlorobenzyl)-2-furamide
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5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-chlorobenzyl)-2-furamide
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5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-chlorobenzyl)-2-furamide
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5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-chlorobenzyl)-2-furamide
Reactant of Route 6
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-chlorobenzyl)-2-furamide

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